molecular formula C21H12O6 B1270661 [3,5-Bis(2-furylcarbonyl)phenyl](2-furyl)methanone CAS No. 16801-56-2

[3,5-Bis(2-furylcarbonyl)phenyl](2-furyl)methanone

Cat. No.: B1270661
CAS No.: 16801-56-2
M. Wt: 360.3 g/mol
InChI Key: UFUGAPUUZBWVEG-UHFFFAOYSA-N
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Description

3,5-Bis(2-furylcarbonyl)phenylmethanone: is an organic compound with the molecular formula C21H12O6 and a molecular weight of 360.3 g/mol . This compound is characterized by the presence of three furan rings attached to a central phenyl ring through carbonyl groups. It is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-furylcarbonyl)phenylmethanone typically involves the reaction of 3,5-diformylphenyl with 2-furylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Bis(2-furylcarbonyl)phenylmethanone can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives, where the carbonyl groups are converted to hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry:

  • Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(2-furylcarbonyl)phenylmethanone is primarily related to its ability to interact with various molecular targets through its carbonyl and furan groups. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions .

Comparison with Similar Compounds

    3,5-Bis(2-furylcarbonyl)phenylethanone: Similar structure but with an ethanone group instead of a methanone group.

    3,5-Bis(2-furylcarbonyl)phenylpropanone: Similar structure but with a propanone group instead of a methanone group.

Uniqueness:

  • The presence of three furan rings attached to a central phenyl ring through carbonyl groups makes 3,5-Bis(2-furylcarbonyl)phenylmethanone unique in terms of its structural complexity and potential reactivity.
  • Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, adds to its versatility as a research compound.

Properties

IUPAC Name

[3,5-bis(furan-2-carbonyl)phenyl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O6/c22-19(16-4-1-7-25-16)13-10-14(20(23)17-5-2-8-26-17)12-15(11-13)21(24)18-6-3-9-27-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUGAPUUZBWVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CO3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361007
Record name Methanone, 1,3,5-benzenetriyltris[2-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16801-56-2
Record name Methanone, 1,3,5-benzenetriyltris[2-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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